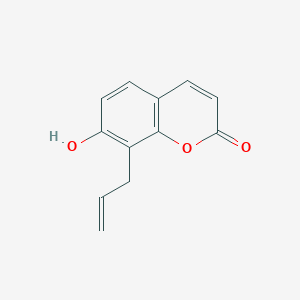

7-Hydroxy-8-prop-2-enylchromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-8-prop-2-enylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-2-3-9-10(13)6-4-8-5-7-11(14)15-12(8)9/h2,4-7,13H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHRLXSFKYPLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC2=C1OC(=O)C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415368 | |

| Record name | 7-hydroxy-8-prop-2-enylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55136-72-6 | |

| Record name | 7-hydroxy-8-prop-2-enylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Identification of Natural Sources of 7-Hydroxy-8-prop-2-enylchromen-2-one and Closely Related Analogues

The specific compound this compound is an 8-allyl substituted derivative of umbelliferone (B1683723) (7-hydroxycoumarin). While literature on this exact molecule is sparse, extensive research exists on its close structural analogues, particularly prenylated coumarins like Osthenol (B192027), which features a prenyl group instead of an allyl group at the C-8 position. researchgate.netnih.gov

Plants, especially from the Umbelliferae (Apiaceae) and Rutaceae families, are rich sources of coumarins. nih.gov Osthenol, a close analogue of the target compound, has been isolated from several plant species. Traditional and modern extraction techniques are employed to obtain these compounds from plant materials.

Initial extraction is typically performed using organic solvents of varying polarities. For example, a mixture of chloroform (B151607) and methanol (B129727) can be used to extract a broad range of metabolites, including coumarins, from plant leaves. nih.gov Other methods involve sequential extraction with solvents like hexane, followed by more polar solvents, to first defat the plant material. nih.gov

Research Findings on Plant Sources of Related Coumarins:

Osthenol: This prenylated coumarin (B35378) is an O-demethylated metabolite of Osthole (B1677514). researchgate.net It has been isolated from the roots of Angelica koreana and Angelica dahurica. researchgate.net It has also been reported in Citrus sulcata and Melicope semecarpifolia. nih.gov

Osthole: A related methoxy (B1213986) derivative, Osthole, is found in several medicinal plants, most notably Cnidium monnieri and Angelica pubescens. nih.govtaylorandfrancis.com Extraction methods for Osthole include organic solvent extraction, microwave-assisted extraction, and supercritical CO₂ extraction. nih.gov

Other Coumarins: The roots of Peucedanum decursivum have been found to be a source of various coumarin compounds, including Nodakenetin (B21329) and Ostruthin. nih.gov

The table below summarizes plant sources for coumarins structurally related to this compound.

Table 1: Plant Sources of Closely Related Coumarin Analogues| Compound Name | Plant Source(s) | Family | Reference(s) |

|---|---|---|---|

| Osthenol | Angelica koreana, Angelica dahurica, Citrus sulcata, Melicope semecarpifolia | Apiaceae, Rutaceae | researchgate.netnih.gov |

| Osthole | Cnidium monnieri, Angelica pubescens | Apiaceae | nih.govtaylorandfrancis.com |

| Nodakenetin | Peucedanum decursivum | Apiaceae | nih.gov |

Fungi are a promising and renewable reservoir of chemically diverse natural products, including a large number of coumarins. mdpi.com Microbial fermentation offers a scalable method for producing these compounds.

Aspergillus sydowii : This ubiquitous fungus, often found in marine ecosystems, is a prolific producer of structurally varied metabolites. nih.govresearchgate.net Studies have confirmed its capacity to biosynthesize various classes of compounds, including pyrones, chromanes, and coumarin derivatives. nih.govresearchgate.net For example, a deep-sea-derived strain of A. sydowii was found to produce (2R)-2, 3- dihydro-7-hydroxy-6, 8-dimethyl-2-[(E)-prop-1-enyl] chromen-4-one, a compound with a related chromenone core and a prop-1-enyl side chain. researchgate.net

Penicillium sp. : Species of Penicillium are well-documented sources of coumarins. mdpi.com An endophytic Penicillium sp. isolated from the medicinal herb Aconitum brachypodum yielded two unusual sesquiterpene coumarins, Penisarins A and B. acs.orgnih.gov Another study on a mangrove endophytic fungus, Penicillium sp. ZH16, led to the isolation of scopoletin (B1681571) and umbelliferone (7-hydroxycoumarin), the parent compound of this compound. mdpi.com

Trichoderma reesei : While being a well-known industrial producer of cellulolytic enzymes, the study of secondary metabolism in T. reesei is less extensive. nih.govmdpi.com Its genome contains gene clusters for producing secondary metabolites like polyketides, non-ribosomal peptides, and terpenes. researchgate.netresearchgate.net However, current literature does not explicitly report the isolation of coumarins, specifically this compound, from this species. The focus has been more on metabolites like sorbicillinoids. nih.govmdpi.com

Table 2: Fungal Sources of Coumarins and Related Compounds

| Fungal Species | Isolated Compound(s) / Compound Class | Reference(s) |

|---|---|---|

| Aspergillus sydowii | Chromane and coumarin derivatives | nih.govresearchgate.net |

| Penicillium sp. | Umbelliferone, Scopoletin, Penisarins A and B | mdpi.comacs.orgnih.gov |

| Trichoderma reesei | Polyketides, Terpenes, Sorbicillinoids (Coumarins not explicitly reported) | nih.govresearchgate.netresearchgate.net |

Advanced Chromatographic Techniques for Compound Enrichment and Purification

Following initial extraction, crude extracts contain a complex mixture of compounds. Advanced chromatographic techniques are essential for the enrichment and purification of the target coumarin. researchgate.net

Column Chromatography (CC): This is a fundamental technique for the initial fractionation of extracts. Adsorbents like silica (B1680970) gel and alumina (B75360) are commonly used. researchgate.net For instance, a chloroform/methanol extract of Hechtia glomerata was fractionated using column chromatography to separate compounds based on polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique widely used for the final purification and analysis of coumarins. Reversed-phase (RP) HPLC is particularly effective for separating coumarins of varying polarities. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a preparative liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus preventing irreversible adsorption of the sample. It has been successfully applied to isolate and purify coumarins from the root of Peucedanum decursivum. nih.gov Using a two-phase solvent system of light petroleum-ethyl acetate-methanol-water, several coumarins, including nodakenetin and ostruthin, were separated in a single step with high purity. nih.gov

Preparative Thin-Layer Chromatography (TLC): Preparative TLC is another method used for isolating coumarins from complex mixtures. It has been used in combination with column chromatography to purify coumarins from Peucedanum verticillare. researchgate.net

The table below details various chromatographic methods used for coumarin purification.

Table 3: Chromatographic Techniques for Coumarin Purification| Technique | Application Example | Key Parameters | Reference(s) |

|---|---|---|---|

| High-Speed Counter-Current Chromatography (HSCCC) | Isolation of coumarins from Peucedanum decursivum | Two-phase solvent system (e.g., light petroleum-ethyl acetate-methanol-water) | nih.gov |

| Column Chromatography (CC) | Fractionation of Hechtia glomerata extract | Adsorbent: Silica gel; Gradient elution | nih.gov |

| Preparative TLC | Purification of coumarins from Peucedanum verticillare | Stationary phase: Silica gel 60 | researchgate.net |

Bioassay-Guided Fractionation for Active Principle Identification

Bioassay-guided fractionation is a strategy used to isolate biologically active compounds from natural sources. nih.govresearchgate.net This process involves systematically separating a crude extract into fractions, testing the biological activity of each fraction, and then further purifying the most active fractions until a pure, active compound is isolated. nih.gov

This methodology enables a targeted approach to natural product discovery, ensuring that the purification efforts are focused on the constituents responsible for a specific biological effect, such as antioxidant, antimicrobial, or cytotoxic activity. nih.govmdpi.com

Examples of Bioassay-Guided Fractionation for Coumarins:

Cytotoxic Compounds: A bioassay-guided fractionation of a Hechtia glomerata extract was performed to identify compounds with cytotoxic activity against cancer cell lines. The process led to an active fraction that, upon analysis, was found to contain coumarins among other phenolic compounds. nih.gov

Antioxidant and Lipid-Lowering Compounds: In a study on Allium cepa (onion), bioassays for antioxidant and lipid-lowering activity were used to guide the isolation process. The extract was first subjected to macroporous resin column chromatography, and the resulting fractions were tested. This led to the identification of the most active fractions for further purification and compound identification. mdpi.com

α-Amylase Inhibitors: To find α-amylase inhibitors in Syzygium cumini leaves, an in vitro inhibitory assay guided the fractionation of an ethyl acetate (B1210297) extract. This led to the isolation of an active fraction containing ursolic acid and oleanolic acid. researchgate.net

This systematic approach is crucial for efficiently identifying the active principles within a complex natural extract, which may include novel or known coumarins like this compound. nih.gov

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Origin of the Chromen-2-one Core Structure

The fundamental framework of coumarins, the chromen-2-one ring, is primarily synthesized in plants and microorganisms through the phenylpropanoid pathway, which itself is derived from the shikimate pathway. numberanalytics.comnih.govfrontiersin.org

Shikimate and Phenylpropanoid Pathways: The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including L-phenylalanine. researchgate.net This amino acid serves as the primary precursor for the vast array of phenylpropanoid compounds, including coumarins. numberanalytics.comnih.gov

The biosynthesis of the coumarin (B35378) nucleus begins with the enzymatic deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. researchgate.net This is a pivotal entry point into the phenylpropanoid pathway. Following this, a series of hydroxylation and ligation reactions occur, catalyzed by specific enzymes, to form the key intermediate, umbelliferone (B1683723) (7-hydroxychromen-2-one). frontiersin.orgnih.gov

The key steps are:

Conversion to Cinnamic Acid: L-phenylalanine is converted to trans-cinnamic acid by PAL. researchgate.net

Hydroxylation to p-Coumaric Acid: Cinnamic acid is hydroxylated at the C4 position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid. researchgate.netresearchgate.net

Activation: p-Coumaric acid is then activated by 4-coumarate:CoA ligase (4CL) to form its corresponding CoA-thioester, p-coumaroyl-CoA. nih.govresearchgate.net

Ortho-hydroxylation and Lactonization: The critical step for coumarin formation is the ortho-hydroxylation (at the C2 position) of the cinnamic acid derivative. For instance, p-coumaroyl-CoA can be hydroxylated by p-coumaroyl CoA 2'-hydroxylase (C2'H) . nih.gov This is followed by a trans/cis isomerization of the side chain and subsequent spontaneous lactonization (ring closure) to form the stable benzopyrone structure of umbelliferone. frontiersin.org

Polyketide Pathways: While the phenylpropanoid pathway is the major route for the biosynthesis of most plant-derived coumarins, the involvement of polyketide synthases (PKSs) has been noted in the biosynthesis of certain related compounds. bohrium.com Type III PKSs, for example, catalyze condensation reactions using CoA-linked starter molecules (like p-coumaroyl-CoA) and extender units (like malonyl-CoA). While not the primary route for the basic coumarin skeleton of the title compound, this pathway is significant for the structural diversity of other phenolic compounds and can sometimes be integrated with phenylpropanoid metabolism.

| Pathway Stage | Precursor | Key Enzyme(s) | Product |

| Shikimate Pathway | Chorismate | Various | L-Phenylalanine |

| Phenylpropanoid Pathway | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |

| Phenylpropanoid Pathway | trans-Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |

| Phenylpropanoid Pathway | p-Coumaric acid | 4-coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |

| Coumarin Branch | p-Coumaroyl-CoA | p-coumaroyl CoA 2'-hydroxylase (C2'H) | Umbelliferone (7-hydroxychromen-2-one) |

Enzymatic Mechanisms for Prenylation at the C-8 Position

The "prop-2-enyl" group in 7-Hydroxy-8-prop-2-enylchromen-2-one is an allyl group, a type of prenyl group. The addition of such isoprenoid moieties to the coumarin core is a critical step in the biosynthesis of complex coumarins and is catalyzed by a class of enzymes known as prenyltransferases (PTs) .

The direct precursor for the prenylation reaction is umbelliferone (7-hydroxychromen-2-one), the product of the core biosynthetic pathway described above. frontiersin.org The prenyl donor is typically an activated isoprenoid, most commonly dimethylallyl diphosphate (B83284) (DMAPP) , which is produced via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.

The enzymatic reaction involves the electrophilic substitution of the aromatic ring of umbelliferone with the prenyl group from DMAPP. Prenyltransferases catalyze the attachment of this group to either the C-6 or C-8 position of the umbelliferone nucleus. frontiersin.org

C-6 Prenylation leads to the formation of demethylsuberosin, a precursor for linear furanocoumarins.

C-8 Prenylation results in the formation of osthenol (B192027), a precursor for angular furanocoumarins.

The biosynthesis of this compound specifically requires the attachment of the prenyl group at the C-8 position. This regiospecificity is determined by the specific prenyltransferase enzyme involved. For example, studies in Apiaceae plants have identified distinct umbelliferone 6-prenyltransferases (U6PT) and umbelliferone 8-prenyltransferases (U8PT). These enzymes, despite sharing sequence homology, exhibit different substrate positioning within their active sites, leading to the specific C-6 or C-8 prenylation.

| Enzyme Class | Substrate 1 (Acceptor) | Substrate 2 (Donor) | Product (at C-8) |

| Prenyltransferase (PT) | Umbelliferone | Dimethylallyl diphosphate (DMAPP) | Osthenol (8-prenylumbelliferone) |

While the literature extensively documents the transfer of a dimethylallyl group, the fundamental enzymatic mechanism for transferring an allyl group is analogous, involving an aromatic prenyltransferase that directs the alkylation to the C-8 position.

Genetic Regulation of Secondary Metabolite Production in Producing Organisms

The biosynthesis of coumarins is a tightly regulated process, controlled at the genetic level to respond to developmental cues and environmental stimuli. frontiersin.orgnih.gov The regulation primarily occurs at the transcriptional level, where the expression of genes encoding the biosynthetic enzymes is controlled by various transcription factors (TFs) . frontiersin.org

Several families of transcription factors are known to play crucial roles in modulating the phenylpropanoid and coumarin biosynthetic pathways:

MYB (myeloblastosis) TFs: This is one of the largest and most important families of transcription factors regulating this pathway. numberanalytics.comnih.gov R2R3-MYB proteins can act as either activators or repressors of structural genes like PAL, C4H, and 4CL. numberanalytics.comoup.com Their expression is often induced by stress factors such as UV radiation, pathogen attack, or nutrient deficiency, leading to an increased production of coumarins as defense compounds. frontiersin.org

bHLH (basic helix-loop-helix) TFs: These TFs often form regulatory complexes with MYB proteins to synergistically control the expression of target genes in the phenylpropanoid pathway. frontiersin.org

WRKY TFs: This family of transcription factors is predominantly involved in plant defense responses. numberanalytics.comfrontiersin.org They can bind to specific W-box elements in the promoters of biosynthetic genes, thereby activating their expression upon pathogen infection or elicitor treatment. frontiersin.org

The expression of these regulatory and structural genes can also be organized into gene clusters in some plant genomes. nih.gov This co-localization of genes for a specific metabolic pathway facilitates their coordinated expression. For example, genes for furanocoumarin biosynthesis have been found to be clustered in the genomes of plants like parsnip, allowing for efficient and rapid activation of the entire pathway when needed. nih.gov Environmental stimuli such as light, salinity, and biotic stress are known to trigger signaling cascades (involving hormones like jasmonic acid and salicylic (B10762653) acid) that lead to the activation of these transcription factors and, consequently, the production of coumarins. numberanalytics.comfrontiersin.org

Biotechnological Approaches for Biosynthetic Pathway Elucidation and Enhancement

Advances in biotechnology and synthetic biology have provided powerful tools to study and engineer the biosynthesis of coumarins. These approaches aim to elucidate complex pathways, identify novel enzymes, and enhance the production of valuable compounds like this compound.

Pathway Elucidation:

Transcriptomics and Genomics: High-throughput sequencing of the transcriptome (RNA-Seq) and genome of coumarin-producing organisms allows for the identification of candidate genes involved in the biosynthetic pathway. frontiersin.org By comparing gene expression profiles under different conditions (e.g., elicited vs. non-elicited), researchers can pinpoint genes that are co-expressed and likely function in the same pathway.

Functional Genomics: Once candidate genes are identified, their functions can be verified through techniques like virus-induced gene silencing (VIGS) in plants or heterologous expression in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. nih.gov

Enhancement of Production:

Metabolic Engineering: This approach involves the genetic modification of an organism to increase the production of a target compound. This can be achieved by:

Overexpressing genes encoding rate-limiting enzymes in the pathway. bohrium.com

Blocking competing metabolic pathways to redirect precursor flux towards coumarin biosynthesis. nih.gov

Introducing genes from different organisms to create novel pathways in a microbial chassis. For example, plant genes for coumarin biosynthesis can be expressed in yeast or bacteria to establish a microbial production platform. nih.gov

Synthetic Biology: Synthetic biology tools enable the design and construction of entirely new biological parts, devices, and systems. This includes building custom genetic circuits to control the expression of biosynthetic genes with high precision. By assembling the entire biosynthetic pathway for a prenylated coumarin in a microbial host and optimizing enzyme expression levels and precursor supply, it is possible to achieve sustainable and scalable production, overcoming the limitations of extraction from natural sources. nih.govbohrium.com

| Approach | Technique | Application/Goal |

| Pathway Elucidation | RNA-Seq, Genome Sequencing | Identification of candidate biosynthetic genes (e.g., PAL, C4H, PTs). |

| Pathway Elucidation | Heterologous Expression | Functional characterization of enzymes in microbial hosts (E. coli, yeast). |

| Enhancement | Metabolic Engineering | Overexpression of key enzyme genes to increase product yield. |

| Enhancement | Metabolic Engineering | Knocking out competing pathways to increase precursor availability. |

| Enhancement | Synthetic Biology | Assembling the entire biosynthetic pathway in a microbial host for sustainable production. |

Synthetic Strategies and Chemical Derivatization

Total Synthesis Routes for 7-Hydroxy-8-prop-2-enylchromen-2-one and its Structural Analogues

The synthesis of the this compound scaffold, also known as 8-allyl-7-hydroxycoumarin, and its related structures can be achieved through several modern synthetic methodologies. These routes offer different advantages in terms of efficiency, atom economy, and substrate scope.

Microwave-Promoted Tandem Reactions (e.g., Allyl Ether Claisen Rearrangement and Wittig Olefination)

A highly efficient method for the synthesis of 8-allylcoumarins involves a microwave-promoted tandem sequence. This reaction cascade typically begins with an allyl ether of a salicylic (B10762653) aldehyde or ketone, which, upon microwave irradiation, undergoes a Claisen rearrangement, followed by an intramolecular Wittig olefination and cyclization to form the coumarin (B35378) ring system. nih.govijsart.com This sequence is advantageous as it constructs the complex scaffold in a single pot, often with reduced reaction times and improved yields compared to conventional heating methods. nih.govijsart.com

The process starts with the thermal beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of an allyl aryl ether (Claisen rearrangement) to form an ortho-allyl phenol (B47542). This intermediate then undergoes a Wittig reaction with a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, to form an α,β-unsaturated ester. Subsequent intramolecular transesterification (cyclization) yields the final chromen-2-one structure. Microwave assistance significantly accelerates this tandem sequence. nih.govfigshare.com However, the scope of one-pot syntheses can sometimes be limited by the stability of the precursors and potential side reactions like deprenylation under microwave irradiation. nih.govfigshare.com

Olefin Cross Metathesis Approaches

Olefin metathesis, particularly ring-closing metathesis (RCM) and cross-metathesis (CM), serves as a powerful tool for the synthesis and functionalization of coumarins. While RCM can be employed to construct the coumarin ring itself from suitably designed diene precursors, it is more commonly used to create annellated coumarins from pre-formed 8-allylcoumarins. nih.govbeilstein-journals.orgresearchgate.net For instance, 8-allyl-7-hydroxycoumarins can be further elaborated into furanocoumarins, pyranocoumarins, and other fused heterocyclic systems using RCM. nih.gov

A two-step synthesis has been developed that combines the microwave-promoted tandem Claisen rearrangement/Wittig olefination with a subsequent olefin cross-metathesis. nih.govfigshare.com This approach overcomes limitations of a one-pot sequence, such as competing deprenylation. nih.govfigshare.com The cross-metathesis step, for example with 2-methyl-2-butene, proceeds with high selectivity to yield the desired 8-prenyl substituent, demonstrating the utility of this method for creating structural analogues. nih.govfigshare.com The choice of ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, is crucial for the efficiency and functional group tolerance of these reactions. nih.gov

Pechmann Condensation and Related Cyclization Reactions

The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. nih.govnih.gov For the synthesis of 7-hydroxycoumarin derivatives, resorcinol (B1680541) or its substituted analogues are common starting materials. The reaction involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration. ijsart.com

A variety of catalysts can be employed to promote the Pechmann condensation, including strong Brønsted acids like sulfuric acid and trifluoroacetic acid, as well as Lewis acids and solid acid catalysts. nih.govrsc.org The use of heterogeneous catalysts, such as zeolites, sulfated zirconia, and Nafion resin/silica (B1680970) composites, offers advantages like easier product purification and catalyst recyclability, aligning with the principles of green chemistry. researchgate.net Microwave irradiation has also been successfully applied to the Pechmann reaction, often leading to significantly reduced reaction times and improved yields under solvent-free conditions. ijsart.com While versatile, the direct synthesis of 8-allyl substituted coumarins via this method can be challenging due to the reactivity of the allyl group under strong acidic conditions.

Michael Addition Reactions for Chromen-2-one Formation

The formation of the chromen-2-one scaffold can also be achieved through strategies involving Michael addition reactions. This approach typically involves the conjugate addition of a nucleophile to an appropriate Michael acceptor, leading to an intermediate that can subsequently cyclize to form the heterocyclic ring. For instance, a synthetic route can be designed where a phenoxide acts as a nucleophile, attacking an α,β-unsaturated carbonyl compound. The resulting enolate can then undergo an intramolecular condensation to form the coumarin ring.

While less common for the direct synthesis of this compound, tandem reactions incorporating Michael additions are powerful for constructing functionalized chromene and chroman derivatives, which can be precursors to chromen-2-ones. nih.govchemrxiv.org The reaction of 2-hydroxychalcones with trimethylsulfoxonium (B8643921) iodide, for example, proceeds via a Corey-Chaykovsky reaction, which can be viewed as a type of conjugate addition followed by ring closure, to form cyclopropyl (B3062369) ketones that are precursors to various heterocyclic systems. nih.gov

Yield Optimization and Reaction Condition Analysis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its analogues. For the Pechmann condensation, key parameters include the choice of catalyst, reaction temperature, and the use of solvents. Studies have shown that solvent-free conditions, often coupled with microwave irradiation, can provide excellent yields in short reaction times. researchgate.net The amount of catalyst is also a crucial factor; for instance, in a synthesis using Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles, 10 mol% was found to be optimal, with higher amounts not improving the yield. nih.gov

In microwave-assisted tandem Claisen-Wittig reactions, the power of the microwave and the duration of irradiation must be carefully controlled to prevent decomposition and side reactions. nih.gov For olefin metathesis, catalyst selection (e.g., first vs. second-generation Grubbs catalysts), catalyst loading, solvent, and temperature are all pivotal in achieving high conversion and selectivity. sigmaaldrich.com Deoxygenated solvents are often recommended to maintain catalyst activity. sigmaaldrich.com

Below is a table summarizing optimization parameters for different synthetic routes to coumarins.

| Synthetic Route | Parameter Varied | Observation | Yield (%) | Reference |

| Pechmann Condensation | Catalyst | Amberlyst-15 under solvent-free MW | 97 | nih.gov |

| Temperature | 110°C optimal for Amberlyst-15 | 95 | researchgate.net | |

| Catalyst Loading | 10 mol% Zn₀.₉₂₅Ti₀.₀₇₅O NPs optimal | 88 | nih.gov | |

| Solvent | Solvent-free better than various solvents | >90 | rsc.org | |

| Microwave Tandem | Method | Microwave-assisted vs. Conventional | Higher yields, shorter times | nih.gov |

| Olefin Metathesis (RCM) | Catalyst | 2nd Gen. Grubbs catalyst | Enables reaction of e- deficient olefins | N/A |

Chemical Modification and Derivatization of the Chromen-2-one Scaffold

The this compound scaffold possesses two primary sites for chemical modification: the phenolic hydroxyl group at the C7 position and the allyl group at the C8 position. Derivatization at these sites allows for the synthesis of a diverse library of compounds with potentially altered biological or photophysical properties.

The C7 hydroxyl group is a versatile handle for introducing a variety of functional groups. It can be readily alkylated or acylated to form ethers and esters, respectively. pjmhsonline.com For example, reaction with α-bromoacetamides can be used to introduce amide functionalities, which can then undergo further transformations like the Smiles rearrangement to yield 7-aminocoumarins. nih.govacs.org This conversion from a hydroxyl to an amino group is significant as it can markedly alter the compound's properties, such as red-shifting its fluorescence. nih.gov The phenolic nature of the hydroxyl group makes it crucial for certain biological activities, such as antioxidant effects, and its modification can modulate these properties. pjmhsonline.com

The allyl group at the C8 position also offers numerous possibilities for chemical transformation. wikipedia.org It can undergo isomerization to the more thermodynamically stable propenyl group, which can be a key step in the synthesis of annellated coumarins. nih.gov The double bond of the allyl group is susceptible to various addition and oxidation reactions. For instance, it can be subjected to epoxidation, bromination, or dihydroxylation. nih.gov Furthermore, as discussed previously, the terminal alkene is a substrate for olefin metathesis, enabling the extension or modification of the side chain. nih.gov These modifications allow for fine-tuning of the molecule's steric and electronic properties.

Hydroxylation, Methoxylation, and Prenylation Strategies for Structural Diversity

Functionalization of the coumarin core of osthenol (B192027) through hydroxylation, methoxylation, and prenylation represents a key strategy for creating a diverse range of derivatives. These modifications can significantly alter the molecule's physicochemical properties.

Methoxylation: A prominent example of methoxylation is the conversion of osthenol to osthole (B1677514) (7-methoxy-8-(3-methyl-2-butenyl)coumarin). This reaction, which involves the methylation of the 7-hydroxyl group, is a crucial step in the biosynthesis of osthole, a widely studied natural coumarin. nih.govresearchgate.net In biosynthetic pathways, this transformation is catalyzed by O-methyltransferase (OMT) enzymes. nih.gov Laboratory synthesis can achieve this conversion using standard methylating agents like dimethyl sulfate. The addition of the methyl group increases the lipophilicity of the molecule, which can influence its biological activity and metabolic stability. mdpi.com

Hydroxylation and Oxidative Cyclization: Hydroxylation strategies, particularly on the C8-prenyl side chain, are employed to introduce new functional groups and create more complex structures. researchgate.net A significant application of this is through oxidative cyclization reactions. Depending on the reaction conditions, the prenyl side chain of osthenol can be oxidized to form either furanocoumarin or pyranocoumarin (B1669404) ring systems. caltech.edunih.govnih.govmdpi.combeilstein-journals.org For example, treatment of osthenol or its acetate (B1210297) derivative with reagents like m-chloroperbenzoic acid (m-CPBA) can lead to epoxidation of the side chain, a precursor step for cyclization to form dihydropyranocoumarin derivatives like columbianetin. Selenium dioxide oxidation can result in the oxidation of the allylic methyl group, providing another route for functionalization. These transformations demonstrate how initial hydroxylation or oxidation of the side chain leads to significant structural diversification.

Prenylation: While osthenol itself is a prenylated coumarin, further prenylation can be a strategy to add more complex side chains. The biosynthesis of osthenol involves the C-prenylation of umbelliferone (B1683723) at the C8 position, a reaction catalyzed by a prenyltransferase (PT) with dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor. nih.gov Synthetic strategies can mimic this by employing prenyl halides, such as prenyl bromide, to alkylate phenolic precursors, although direct C-prenylation can be challenging and may result in mixtures of C- and O-alkylated products.

Synthesis of Novel Analogs with Modified Side Chains or Ring Substitutions

The development of novel analogs of this compound has been extensively explored by modifying the C8-prenyl side chain or by introducing various substituents onto the coumarin ring. These modifications aim to explore the structure-activity relationships of the coumarin scaffold. nih.govmdpi.com

Side Chain Modifications: The C8-prenyl group is a frequent target for chemical modification. Strategies include:

Oxidation and Rearrangement: As mentioned, oxidation of the double bond can lead to epoxides, diols, and other derivatives. These intermediates can be used to create a variety of analogs. mdpi.com For instance, selective oxidation of osthole (the methylated analog of osthenol) with selenium dioxide can yield derivatives with a hydroxylated side chain. mdpi.com

Isomerization: The prop-2-enyl (allyl) group can be isomerized to other forms, altering the geometry and properties of the side chain.

Chain Extension/Modification: The terminal end of the side chain can be functionalized to introduce polar groups or build more complex substituents.

Ring Substitutions: Introducing substituents onto the aromatic ring of the coumarin nucleus is another common strategy to generate novel analogs.

Formylation: A formyl group (-CHO) can be introduced at the C8-position of 7-hydroxycoumarins via the Duff reaction, which uses hexamethylenetetramine. nih.govresearchgate.net This aldehyde functionality serves as a versatile handle for synthesizing a wide range of derivatives, such as oximes and Schiff bases. nih.gov

Acylation: Friedel-Crafts acylation can introduce acetyl or other acyl groups onto the coumarin ring, typically at the C6 or C8 positions, providing ketones that can be further elaborated.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can modify the electronic properties and lipophilicity of the molecule.

The following table summarizes some of the synthetic strategies used to create novel analogs based on the 7-hydroxycoumarin scaffold.

| Starting Material | Reaction Type | Key Reagents | Position of Modification | Resulting Derivative Class |

|---|---|---|---|---|

| 7-Hydroxycoumarin | Duff Reaction | Hexamethylenetetramine, Trifluoroacetic acid | C-8 | 8-Formyl-7-hydroxycoumarin |

| Osthenol | Methoxylation | Dimethyl sulfate, K₂CO₃ | C-7 | Osthole (7-methoxy derivative) |

| Osthenol Acetate | Oxidative Cyclization | m-CPBA | C-8 side chain | Pyranocoumarins (e.g., Columbianetin) |

| Osthole | Oxidation | Selenium dioxide | C-8 side chain | Hydroxylated side-chain analogs |

| 8-Formyl-7-hydroxycoumarin | Condensation | Substituted hydroxylamines | C-8 | Oxime ether derivatives |

Preparation of Hybrid Coumarin Structures

A growing area in medicinal chemistry is the synthesis of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach aims to create multifunctional molecules with potentially synergistic or novel biological activities. The coumarin scaffold, including derivatives of osthenol, is a popular component in the design of such hybrids. bibliotekanauki.plnih.gov

Common strategies involve linking the coumarin core to other biologically active scaffolds, such as:

Chalcones: Coumarin-chalcone hybrids are synthesized, often through a Claisen-Schmidt condensation between an acetyl-coumarin derivative and an appropriate aromatic aldehyde. rsc.org These hybrids combine the structural features of both flavonoids and coumarins.

Pyrimidines: Fusing or linking coumarin with a pyrimidine (B1678525) ring can be achieved by reacting an α,β-unsaturated coumarin ketone with guanidine (B92328) or other reagents to form coumarin-pyrimidine hybrids. arkat-usa.org

Thiazoles: The thiazole (B1198619) ring is another important pharmacophore that has been incorporated into hybrid structures with coumarins. nih.gov Synthesis can involve the reaction of a 3-(bromoacetyl)coumarin (B1271225) with a thiazole precursor. bibliotekanauki.pl

Quinones: Coumarin-quinone hybrids have been developed by reacting a coumarin intermediate with a quinone moiety, aiming to combine their respective redox and other biological properties. nih.gov

The synthesis of these hybrids typically requires a multi-step approach where the coumarin nucleus is first functionalized with a reactive group (e.g., an acetyl group, aldehyde, or haloacetyl group) that can then be used to connect the second pharmacophore. For example, an 8-acetyl-7-hydroxycoumarin (B184913) derivative could serve as a precursor to synthesize a C8-linked coumarin-chalcone or coumarin-pyrimidine hybrid. arkat-usa.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals within the 7-Hydroxy-8-prop-2-enylchromen-2-one molecule.

The ¹H NMR spectrum of this compound provides critical information about the number and types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the coumarin (B35378) core and the allyl side chain. The vinylic protons H-3 and H-4 of the α-pyrone ring typically appear as doublets with a large coupling constant, characteristic of their cis relationship. The aromatic protons H-5 and H-6 on the benzene (B151609) ring appear as ortho-coupled doublets. The allyl group gives rise to a complex set of signals: a doublet for the methylene (B1212753) protons adjacent to the aromatic ring (H-1'), a multiplet for the methine proton (H-2'), and a multiplet for the terminal vinylic protons (H-3'). A singlet in the downfield region corresponds to the phenolic hydroxyl proton at C-7.

The ¹³C NMR spectrum reveals the total number of carbon atoms and their chemical environment. Key signals include the carbonyl carbon (C-2) of the lactone ring at a characteristic downfield shift, carbons of the aromatic and pyrone rings, and the three distinct carbons of the allyl side chain.

¹H NMR Spectroscopic Data (300 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | No. of Protons | Assignment |

|---|---|---|---|---|

| 10.45 | s | - | 1H | 7-OH |

| 7.55 | d | 8.7 | 1H | H-4 |

| 7.15 | d | 8.4 | 1H | H-5 |

| 6.81 | d | 8.4 | 1H | H-6 |

| 6.13 | d | 9.3 | 1H | H-3 |

| 5.99 | m | - | 1H | H-2' |

| 5.06 | m | - | 2H | H-3' |

| 3.44 | d | 6.3 | 2H | H-1' |

¹³C NMR Spectroscopic Data (75.5 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 160.7 | C-2 |

| 159.9 | C-7 |

| 154.5 | C-8a |

| 144.1 | C-4 |

| 136.2 | C-2' |

| 125.7 | C-5 |

| 115.1 | C-3' |

| 113.1 | C-6 |

| 112.5 | C-3 |

| 111.9 | C-4a |

| 111.4 | C-8 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously confirming the complex structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key COSY correlations would confirm the connectivity between H-5 and H-6 in the aromatic ring and trace the spin system of the allyl group from the H-1' protons through H-2' to the terminal H-3' protons. sdsu.eduyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to, allowing for the definitive assignment of carbon signals based on their corresponding, already-assigned proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for elucidating the molecular skeleton by showing correlations between protons and carbons over two to three bonds. sdsu.eduyoutube.com Crucial HMBC correlations for this molecule include the linkage of the allyl group to the coumarin core. The methylene protons at H-1' would show correlations to the aromatic carbons C-7, C-8, and the bridgehead carbon C-8a, confirming the position of substitution at C-8. Furthermore, HMBC helps in assigning quaternary carbons, such as C-2, C-4a, C-7, C-8, and C-8a, which show no signals in an HMQC/HSQC spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. researchgate.net A NOESY spectrum would be expected to show a correlation between the allyl methylene protons (H-1') and the aromatic proton H-5, confirming their spatial proximity on the same face of the molecule.

Key Expected 2D NMR Correlations

| Experiment | Correlation From | Correlation To | Significance |

|---|---|---|---|

| COSY | H-5 | H-6 | Confirms ortho-relationship in the aromatic ring. |

| H-1' | H-2' | Confirms connectivity within the allyl side chain. | |

| HMBC | H-1' (allyl) | C-7, C-8, C-8a | Confirms attachment of the allyl group at the C-8 position. |

| H-5 | C-4, C-7, C-8a | Confirms the coumarin ring structure. | |

| H-3 | C-2, C-4a | Confirms the α-pyrone ring structure. |

| NOESY | H-1' (allyl) | H-5 | Indicates spatial proximity, confirming conformation. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is employed to determine the precise mass of the molecule, which in turn confirms its elemental composition and molecular formula. For this compound, the molecular formula is C₁₂H₁₀O₃. HRMS analysis provides an experimentally measured mass that can be compared to the theoretically calculated mass with a high degree of accuracy (typically within 5 ppm).

Analysis via electrospray ionization time-of-flight (ESI-TOF) mass spectrometry has confirmed the molecular formula. The calculated mass for the protonated molecule [M+H]⁺ (C₁₂H₁₁O₃⁺) is 203.0703. Experimental findings show an observed mass of 203.0702, which is in excellent agreement with the theoretical value, thereby validating the molecular formula C₁₂H₁₀O₃.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore indispensable for determining the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral substance. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint of a molecule's absolute configuration. nih.govmdpi.com

However, the this compound molecule is achiral. It lacks a stereogenic center and possesses a plane of symmetry that includes the coumarin ring system. As a result, the compound is optically inactive and does not produce an ECD spectrum. Therefore, ECD spectroscopy is not an applicable technique for the structural characterization of this specific compound. It is, however, a critical tool for analyzing its many chiral derivatives that may be formed through synthetic modification or biosynthetic pathways.

For chiral molecules, the assignment of absolute configuration is greatly strengthened by comparing the experimental ECD spectrum with a theoretically calculated spectrum. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is the most widely used quantum chemical method for this purpose. researchgate.net

The process involves first calculating the low-energy conformers of a molecule. Then, for each significant conformer, the ECD spectrum is calculated using TD-DFT. The final theoretical spectrum is a Boltzmann-weighted average of the individual conformer spectra. nih.gov A good match between the experimental ECD curve and the calculated spectrum for a specific enantiomer (e.g., the R or S configuration) allows for a confident assignment of the absolute configuration of the molecule under investigation. researchgate.net While not applicable to this compound itself, this computational approach is the standard for assigning the stereochemistry of related chiral natural and synthetic coumarins.

Specific Optical Rotation Measurements

Specific optical rotation is a fundamental property of chiral molecules, indicating their ability to rotate the plane of polarized light. This measurement is crucial for distinguishing between enantiomers, which are non-superimposable mirror images of each other, and for determining the enantiomeric purity of a sample.

A thorough review of scientific databases and chemical literature was conducted to obtain specific optical rotation values for this compound. However, no experimental data for this compound's optical activity has been reported. The absence of this information suggests that either the compound is achiral and therefore optically inactive, or it has not been resolved into its separate enantiomers and characterized by polarimetry. For a compound to exhibit optical activity, it must possess a chiral center or another element of chirality, and one enantiomer must be present in excess. Without a chiral center, as is the case in the base structure of this compound, the molecule is superimposable on its mirror image and will not rotate plane-polarized light.

Table 5.3.3.1: Specific Optical Rotation Data

| Compound | Specific Rotation ([α]) | Conditions (Concentration, Solvent, Temperature, Wavelength) |

|---|

X-ray Crystallography for Solid-State Structure Determination

Despite the utility of this technique, a search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a single-crystal X-ray structure for this compound has not been determined or reported. While crystal structures for numerous other coumarin derivatives have been published, providing insight into the general structural features of this class of compounds, no specific crystallographic data exists for the title compound. researchgate.netnih.gov The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of suitable size and quality, which can be a challenging and unpredictable process. The lack of available data suggests that such crystals have not yet been successfully prepared and analyzed.

Table 5.4.1: Crystallographic Data

| Parameter | This compound |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

Structure Activity Relationship Sar Studies of 7 Hydroxy 8 Prop 2 Enylchromen 2 One and Its Analogues

Influence of Substituent Positions on the Chromen-2-one Core on Bioactivity

The position of substituents on the chromen-2-one core is a critical determinant of the biological activity of coumarin (B35378) derivatives. The benzene (B151609) ring of the coumarin nucleus offers several positions for substitution, and the location of these functional groups can significantly alter the molecule's interaction with biological targets.

Research has shown that the biological profile of coumarins can be modulated by introducing substituents at various positions. For instance, in a study on O-prenylated coumarin derivatives, it was found that a prenylation substitution at the C-6 position of the coumarin ring significantly enhanced anticancer properties against HeLa cervical cancer cells. nih.gov This suggests that the C-6 position is a key site for modifications aimed at improving cytotoxic and apoptotic activity. nih.gov

In the context of 7-hydroxycoumarins, the placement of additional groups at positions C-6 and C-8 is of particular interest. Electrophilic substitution reactions on 7-hydroxy-4-methylcoumarin, such as the Mannich reaction, have shown that substitution preferentially occurs at the C-8 position. nih.gov This regioselectivity is attributed to the electronic effects of the hydroxyl group at C-7, which activates the C-8 position for electrophilic attack. nih.gov The resulting 8-substituted coumarins have demonstrated a broad spectrum of antiproliferative activity. nih.gov

The differential effects of substitution at various positions are further highlighted by comparing the bioactivities of isomers. For example, in the case of nitro-substituted 7-hydroxycoumarins, the position of the nitro group influences the compound's cytotoxic effects. While specific comparative data for 7-Hydroxy-8-prop-2-enylchromen-2-one is limited, the general principle holds that the spatial arrangement of substituents dictates the molecule's ability to fit into and interact with the active sites of enzymes or receptors.

The following table summarizes the influence of substituent position on the bioactivity of coumarin derivatives based on available literature.

| Position of Substitution | Influence on Bioactivity | Research Findings |

| C-6 | Can significantly enhance anticancer activity. nih.gov | O-prenylation at C-6 improved cytotoxic and apoptotic effects on HeLa cells. nih.gov |

| C-8 | A primary site for electrophilic substitution in 7-hydroxycoumarins, leading to compounds with antiproliferative properties. nih.gov | Mannich bases of 7-hydroxy-4-methylcoumarin are predominantly formed at the C-8 position. nih.gov |

| C-3 and C-4 | Modifications at these positions on the pyrone ring are known to influence a wide range of biological activities, including antimicrobial and anticancer effects. | The introduction of various functional groups at C-3 and C-4 can modulate the electronic and steric properties of the molecule, thereby affecting its biological target interactions. |

Significance of the Prop-2-enyl Moiety at C-8 for Pharmacological Efficacy and Selectivity

The presence of a prop-2-enyl (allyl) group at the C-8 position of the 7-hydroxychromen-2-one scaffold is anticipated to have a profound impact on its pharmacological profile. While direct studies on this compound are scarce, inferences can be drawn from research on related C-alkenyl and C-prenylated coumarins.

The prop-2-enyl moiety introduces a lipophilic and sterically distinct feature to the molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets within biological targets. The double bond in the allyl group also offers a site for potential metabolic transformations, which could lead to either activation or deactivation of the compound in vivo.

The allyl group, being a small and relatively flexible lipophilic chain, may contribute to enhanced binding affinity for certain receptors or enzymes. For instance, in the broader class of coumarins, the introduction of small alkyl or alkenyl groups has been shown to modulate antifungal activity. The lipophilicity conferred by such groups can facilitate penetration through the fungal cell wall and membrane.

Further research is necessary to fully elucidate the specific contribution of the C-8 prop-2-enyl group to the pharmacological efficacy and selectivity of this compound. However, based on the principles of SAR, this moiety is expected to play a significant role in defining the compound's therapeutic potential.

Impact of Hydroxyl, Alkyl, and Alkoxy Substitutions on Biological Profiles

The biological activity of the this compound scaffold can be significantly modified by altering the hydroxyl group at C-7 or by introducing additional alkyl and alkoxy substituents.

The hydroxyl group at C-7 is a key feature, contributing to the molecule's polarity and its ability to form hydrogen bonds. This group is often crucial for interaction with biological targets and can also influence the compound's antioxidant properties. In many coumarin derivatives, the presence of a 7-hydroxyl group is associated with a range of biological activities, including anticancer and anti-inflammatory effects.

Alkylation or alkoxylation of the 7-hydroxyl group would alter the molecule's lipophilicity and hydrogen bonding capacity. Replacing the hydroxyl proton with an alkyl group would increase lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic binding sites. However, this would also eliminate a hydrogen bond donor, which could be detrimental to activity if this interaction is critical for binding to a specific target.

The following table provides a summary of the general impact of these substitutions on the biological profiles of coumarins.

| Substitution | General Impact on Biological Profile |

| 7-Hydroxyl | - Acts as a hydrogen bond donor, crucial for target interaction. - Contributes to antioxidant activity. - Influences the electronic properties of the benzene ring. |

| 7-Alkoxy | - Increases lipophilicity. - May enhance membrane permeability. - Eliminates a hydrogen bond donor site. |

| Additional Alkyl Groups | - Increase lipophilicity. - Can introduce steric hindrance, affecting target binding. |

| Additional Alkoxy Groups | - Influence electronic properties through electron-donating effects. - Can alter metabolic stability. |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules such as enzymes and receptors. For this compound and its analogues, the introduction of chiral centers would lead to stereoisomers (enantiomers and diastereomers) that could exhibit significantly different pharmacological activities.

While this compound itself is achiral, modifications to the prop-2-enyl side chain or other parts of the molecule could introduce chirality. For instance, oxidation of the double bond in the prop-2-enyl group to form an epoxide would create a chiral center. The resulting enantiomers could have different potencies and selectivities for biological targets.

In a broader context of drug design, it is well-established that one enantiomer of a chiral drug is often significantly more active than the other (the eutomer and distomer, respectively). The differential activity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into a chiral binding site.

Although specific studies on the stereochemical aspects of this compound are not available, the principles of stereoselectivity in drug action are universally applicable. Any future development of analogues of this compound that involves the creation of stereocenters would require careful separation and biological evaluation of the individual stereoisomers to identify the more active and potentially less toxic form. The synthesis of stereochemically pure isomers is often a critical step in the drug development process to optimize therapeutic outcomes. The importance of stereochemistry has been demonstrated in other classes of compounds where different isomers exhibit varied biological activities. mdpi.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction (e.g., SARS-CoV-2 Mpro, PTP1B)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a vital enzyme for viral replication, making it a prime target for antiviral drugs. Molecular docking simulations are used to screen potential inhibitors that can bind to the active site of Mpro, which is highly conserved and consists of four pockets (S1', S1, S2, and S4). While specific docking studies for 7-Hydroxy-8-prop-2-enylchromen-2-one against SARS-CoV-2 Mpro are not extensively detailed in the provided results, the methodology would involve preparing the 3D structure of the compound and docking it into the binding pocket of the Mpro crystal structure (e.g., PDB ID: 7BQY). The binding energy, typically in kcal/mol, and the specific interactions (hydrogen bonds, hydrophobic interactions) with key amino acid residues like Cys145 and His41 in the catalytic dyad would be analyzed to predict its inhibitory potential. For instance, studies on other natural compounds have identified potential inhibitors with binding energies lower than -7 kcal/mol, suggesting a strong interaction.

PTP1B: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Molecular docking is employed to identify and optimize PTP1B inhibitors. The process involves docking potential inhibitors into the active site of PTP1B to predict their binding affinity and interaction patterns. While direct docking results for this compound with PTP1B are not specified, research on similar coumarin (B35378) derivatives suggests that they can exhibit inhibitory activity. Docking studies would elucidate the interactions with key residues in the PTP1B active site, and the calculated binding energy would indicate the strength of this interaction. For example, some natural compounds have shown potent PTP1B inhibition with IC50 values in the micromolar range.

Table 1: Representative Binding Affinities from Molecular Docking Studies of Natural Compounds with Various Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Coumarin Derivative | Acetylcholinesterase (AChE) | < -7.0 | Not Specified |

| Prenylated Coumarin | Monoamine Oxidase A (hMAO-A) | -8.5 | Phe208 |

| Prenylated Coumarin | Monoamine Oxidase B (hMAO-B) | -5.6 | Ile199 |

| Osthol Derivative | p38alpha MAP kinase | -6.98 | Not Specified |

This table is illustrative and provides examples of binding affinities for related compounds to demonstrate the data generated from molecular docking simulations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique allows for the analysis of conformational changes in a molecule and the stability of a ligand-protein complex.

For this compound, MD simulations can provide a deeper understanding of its flexibility and how it adapts its shape upon binding to a target protein. The simulation tracks the trajectory of the molecule, revealing its most stable conformations and the energy barriers between them. When docked into a protein's active site, an MD simulation can assess the stability of the binding pose predicted by molecular docking. By simulating the complex over nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound or dissociates. Key metrics evaluated during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand.

Quantum Chemical Calculations for Spectroscopic Data Interpretation and Structural Prediction (e.g., 13C NMR, ECD)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in accurately predicting the structural and electronic properties of molecules. These methods are highly valuable for interpreting experimental spectroscopic data and confirming the structure of natural products like this compound.

13C NMR: The prediction of 13C Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations has become a reliable tool for the structural elucidation of organic molecules. By calculating the magnetic shielding tensors of the carbon atoms in a molecule, the chemical shifts can be predicted. These theoretical values are then compared with experimental data to confirm the proposed structure. For complex molecules, where signal assignment can be ambiguous, calculated chemical shifts can provide a definitive assignment of the NMR signals.

ECD: Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. The theoretical calculation of ECD spectra using Time-Dependent Density Functional Theory (TDDFT) has emerged as a powerful method for this purpose. The process involves generating various possible conformers of the molecule, calculating the ECD spectrum for each, and then obtaining a Boltzmann-averaged spectrum. This calculated spectrum is then compared with the experimental ECD spectrum. A good match between the two allows for the unambiguous assignment of the absolute configuration of the chiral centers in the molecule.

Table 2: Application of Quantum Chemical Calculations in Structural Elucidation

| Spectroscopic Technique | Computational Method | Information Obtained |

|---|---|---|

| 13C NMR | DFT | Prediction and assignment of carbon chemical shifts. |

| ECD | TDDFT | Determination of absolute configuration of chiral centers. |

Theoretical Prediction of Biological Activities and Pharmacokinetic Properties (excluding ADME properties related to human trials)

Computational models, including Quantitative Structure-Activity Relationship (QSAR) and other in silico methods, are increasingly used to predict the biological activities and pharmacokinetic properties of chemical compounds. These predictive models are built using large datasets of compounds with known properties and can be used to screen new or uncharacterized molecules like this compound.

The prediction of biological activities involves developing models that correlate the structural features of molecules with their observed biological effects. For pharmacokinetic properties, computational tools can predict parameters such as aqueous solubility, permeability, and potential for metabolism by liver enzymes. For instance, Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While in vivo pharmacokinetic data for this compound indicates low oral bioavailability due to rapid metabolism, computational models can provide initial estimates of its physicochemical properties that contribute to this profile. These in silico predictions help in prioritizing compounds for further experimental investigation and in understanding the potential of a natural product as a therapeutic agent.

Future Perspectives and Research Directions

Exploration of Undiscovered Natural Sources and Cultivation Strategies

7-Hydroxy-8-prop-2-enylchromen-2-one, also known as osthenol (B192027), has been isolated from several plant species. researchgate.netnih.gov Future research will likely focus on the exploration of a wider range of flora to identify new, potentially richer, natural sources of this compound.

Known Natural Sources of this compound (Osthenol):

| Plant Species | Family | Part of Plant |

|---|---|---|

| Angelica koreana | Apiaceae | Root |

| Angelica dahurica | Apiaceae | Root |

| Angelica pubescens | Apiaceae | Root innerpath.com.auresearchgate.net |

| Citrus sulcata | Rutaceae | Not specified |

| Melicope semecarpifolia | Rutaceae | Not specified |

Beyond the discovery of new plant sources, significant opportunities lie in the development of optimized cultivation strategies for known source plants, such as Angelica pubescens. nih.gov Research into the specific environmental conditions, soil compositions, and harvesting times that maximize the yield of this compound is a promising avenue. Furthermore, modern agricultural techniques, including controlled environment agriculture (CEA), could be employed to enhance the production of this valuable compound. researchgate.net

Another innovative approach is the utilization of biotechnological methods for the production of this compound. This includes the heterologous biosynthesis in engineered microorganisms like Saccharomyces cerevisiae. nih.govacs.orgresearchgate.net Such strategies could provide a sustainable and scalable supply of the compound, independent of the geographical and seasonal limitations of plant cultivation.

Rational Design and Synthesis of Novel, Highly Potent, and Selective Derivatives

The chemical scaffold of this compound provides a versatile platform for the rational design and synthesis of novel derivatives with enhanced potency and selectivity. The 7-hydroxy group and the 8-allyl group are key positions for chemical modification to improve the pharmacological properties of the molecule.

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure of this compound and the evaluation of the biological activities of the resulting derivatives will help in identifying the key structural features required for therapeutic efficacy.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved pharmacokinetic profiles.

Hybrid Molecule Synthesis: Combining the this compound scaffold with other pharmacologically active moieties can result in hybrid compounds with dual or synergistic therapeutic effects.

The synthesis of these novel derivatives can be achieved through various organic synthesis techniques, including multicomponent reactions and flow chemistry, which can improve the efficiency and sustainability of the synthesis process.

Advanced Mechanistic Investigations at the Cellular and Subcellular Levels using Systems Biology Approaches

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. Systems biology, which integrates data from various "omics" technologies, offers a holistic approach to unraveling the complex cellular and subcellular interactions of this compound. ox.ac.ukdtu.dk

Future investigations using systems biology approaches could include:

Identifying Cellular Targets: Utilizing techniques like chemical proteomics to identify the direct protein targets of this compound within the cell.

Mapping Perturbed Pathways: Analyzing the changes in the transcriptome, proteome, and metabolome of cells treated with the compound to identify the signaling pathways and metabolic networks that are modulated.

Computational Modeling: Developing computational models of the cellular response to this compound to simulate its effects and predict potential therapeutic outcomes and off-target effects.

By providing a comprehensive view of the compound's mechanism of action, systems biology will be instrumental in identifying biomarkers for its efficacy and in guiding the rational design of more selective derivatives.

Integration of Omics Technologies for Comprehensive Biological Profiling

The comprehensive biological profiling of this compound is essential for a complete understanding of its pharmacological effects. The integration of various omics technologies will be pivotal in achieving this.

Application of Omics Technologies in the Study of this compound:

| Omics Technology | Application | Potential Insights |

|---|---|---|

| Genomics | Studying the genetic variations that may influence an individual's response to the compound. | Identification of genetic biomarkers for personalized therapy. |

| Transcriptomics | Analyzing the changes in gene expression in response to treatment with the compound. nih.gov | Elucidation of the molecular pathways affected by the compound. |

| Proteomics | Investigating the alterations in the protein landscape of cells or tissues upon treatment. nih.govnih.gov | Identification of direct and indirect protein targets and downstream signaling events. |

| Metabolomics | Profiling the changes in the metabolome to understand the metabolic reprogramming induced by the compound. nih.gov | Discovery of metabolic biomarkers of drug response and toxicity. |

The integration of data from these different omics platforms will provide a multi-dimensional understanding of the biological effects of this compound, from the gene to the metabolite level. This comprehensive profiling will be invaluable for its preclinical and clinical development.

Application of Artificial Intelligence and Machine Learning in Coumarin (B35378) Drug Discovery and Development

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and development, and their application to coumarins, including this compound, holds immense promise.

Future applications of AI and ML in this context include:

Predictive Modeling: Developing ML models to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel this compound derivatives based on their chemical structure.

De Novo Drug Design: Utilizing generative AI models to design novel coumarin-based molecules with desired pharmacological profiles.

Target Identification and Validation: Employing AI algorithms to analyze large biological datasets to identify and validate novel therapeutic targets for this compound.

Repurposing of Existing Drugs: Using ML to screen existing drugs for potential new therapeutic applications based on their interaction with targets related to the mechanism of action of this compound.

By accelerating the process of drug design, optimization, and target identification, AI and ML will play a crucial role in unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 7-Hydroxy-8-prop-2-enylchromen-2-one, and what catalysts are commonly employed?

The compound can be synthesized via a one-pot reaction using substituted phenols and ethyl phenylpropiolate in the presence of FeCl₃ as a Lewis acid catalyst in tetrahydrofuran (THF). This method offers simplicity and efficiency but may require optimization for yield improvement . Alternative routes involve condensation reactions between resorcinol derivatives and propiolic esters under acidic conditions, as seen in analogous coumarin syntheses .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment (≥95% purity criteria) .

- Nuclear Magnetic Resonance (NMR) for structural elucidation, particularly to confirm the prop-2-enyl substitution pattern.

- Melting Point Analysis (e.g., 197–199°C for structurally similar 8-acetyl-7-hydroxycoumarin) .

- X-ray Crystallography for resolving ambiguities in stereochemistry, as demonstrated in related chromenone derivatives .

Q. How can researchers ensure compound purity, and what analytical thresholds are considered acceptable?

Purity is typically validated via LC/MS-UV with ≥95% purity as the standard for research-grade materials . Impurities often arise from incomplete substitution at the 8-position or residual solvents, necessitating rigorous recrystallization (e.g., ethanol for coumarin derivatives) .

Advanced Research Questions

Q. What strategies address low yields in the FeCl₃-catalyzed synthesis of this compound?

Yield optimization may involve:

- Solvent Screening : THF is standard, but polar aprotic solvents like DMF could enhance reactivity.

- Catalyst Loading : Incremental adjustments to FeCl₃ concentration (e.g., 10–20 mol%) to balance cost and efficiency.

- Temperature Gradients : Controlled heating (e.g., 60–80°C) to accelerate kinetics without degrading intermediates .

Q. How do structural modifications at the 8-prop-2-enyl group influence bioactivity, and how can conflicting data be resolved?

Substituent effects are critical:

- Electron-Donating Groups (e.g., methoxy) may enhance stability but reduce electrophilic reactivity.

- Steric Hindrance : Bulkier groups (e.g., 2-methylbut-3-en-2-yl) can alter binding affinities in biological assays . Contradictory bioactivity results (e.g., cytotoxicity vs. antioxidant effects) should be analyzed using dose-response curves and comparative molecular docking against structurally characterized analogs like Isofraxidin (7-hydroxy-6,8-dimethoxychromen-2-one) .

Q. What mechanistic insights exist for the Lewis acid-mediated formation of chromenone derivatives?

FeCl₃ likely facilitates electrophilic activation of the propiolate ester, promoting cyclization via intramolecular aldol condensation. Computational studies (e.g., DFT calculations) can model transition states to identify rate-limiting steps, as seen in analogous coumarin syntheses .

Q. How can researchers validate the regioselectivity of substitutions in polyhydroxy chromenone analogs?

Isotopic Labeling (e.g., deuterated solvents) and 2D NMR (COSY, HMBC) are essential for distinguishing between 7-hydroxy and 8-prop-2-enyl groups. Comparative analysis with derivatives like 7-hydroxy-4-methyl-2H-chromen-2-one provides benchmarks for spectral interpretation .

Methodological Considerations

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Q. How should researchers handle discrepancies in reported melting points or spectral data?

Cross-validate results with certified reference standards (e.g., AldrichCPR products) and replicate synthesis under controlled conditions. Contradictions may arise from polymorphic forms or solvate formation, necessitating powder X-ray diffraction (PXRD) analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products